Product packaging for 2-(adamantan-1-yl)-N-methylacetamide(Cat. No.:CAS No. 31897-93-5)

2-(adamantan-1-yl)-N-methylacetamide

Cat. No.: B2523462
CAS No.: 31897-93-5
M. Wt: 207.317
InChI Key: TWMKVKIJGLSCJT-UHFFFAOYSA-N
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Description

2-(Adamantan-1-yl)-N-methylacetamide (CAS 31897-93-5) is a high-purity organic building block of significant interest in medicinal chemistry and advanced materials science. This compound, with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol, features a rigid, lipophilic adamantane cage connected to a polar N-methylacetamide group via a methylene bridge . This amphipathic structure, combining a bulky hydrophobic moiety with a hydrogen-bond-capable amide, is characteristic of a privileged scaffold used to fine-tune the properties of drug candidates, particularly their absorption, distribution, metabolism, and excretion (ADME) . The adamantyl group is renowned for its ability to enhance lipophilicity and membrane permeability, which is crucial for developing compounds that can cross the blood-brain barrier . This makes derivatives like this compound valuable precursors in exploring therapies for central nervous system (CNS) disorders, following the legacy of other adamantane-based drugs such as amantadine (antiviral, Parkinson's) and memantine (Alzheimer's) . The rigid three-dimensional structure of the adamantane cage acts as a conformational lock and a steric shield, which can increase binding affinity to biological targets and protect against metabolic degradation . Researchers utilize this compound in the synthesis of more complex molecules, investigating its potential to interact with enzymes, ion channels, and various receptors . It is supplied with a typical purity of 95% or higher . This product is intended for research and development purposes only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B2523462 2-(adamantan-1-yl)-N-methylacetamide CAS No. 31897-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-adamantyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-14-12(15)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMKVKIJGLSCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 Adamantan 1 Yl N Methylacetamide and Analogues

Influence of the Adamantane (B196018) Moiety on Molecular Interactions and Biological Outcomes

The adamantane group is a key pharmacophore that imparts several advantageous properties to a drug molecule, including rigidity, lipophilicity, and a defined three-dimensional structure.

Role of Adamantyl Core Rigidity in Ligand-Target Recognition

The adamantane core is a tricyclic hydrocarbon with a highly rigid and symmetrical cage-like structure analogous to a diamondoid. wikipedia.org This rigidity is a significant asset in drug design. Unlike flexible alkyl chains that can adopt numerous conformations, the adamantane scaffold is pre-organized, meaning it has a fixed, well-defined shape. nih.govresearchgate.net This structural pre-organization can lead to a lower entropic penalty upon binding to a receptor. When a flexible ligand binds to a target, it loses conformational entropy, which is energetically unfavorable. Because the adamantane moiety is already rigid, this energy loss is minimized, potentially leading to higher binding affinity.

This inherent rigidity allows the adamantane scaffold to act as a stable anchor, precisely positioning other functional groups of the molecule for optimal interaction with a biological target. publish.csiro.au The defined geometry of the adamantane cage ensures that the attached N-methylacetamide group is oriented in a consistent manner, facilitating a more effective exploration of the binding site. publish.csiro.au This controlled orientation can enhance both the potency and selectivity of the compound for its intended target. publish.csiro.au

Modulation of Molecular Lipophilicity and Membrane Permeation by the Adamantane Moiety

One of the most well-documented roles of the adamantane moiety in medicinal chemistry is its ability to increase lipophilicity, often referred to as the "lipophilic bullet" effect. nih.govresearchgate.net The incorporation of the bulky, all-carbon adamantane cage into a molecule significantly enhances its hydrocarbon character, which can improve pharmacokinetic properties. nih.govmdpi.com

An increase in lipophilicity is often correlated with improved permeation across biological membranes, such as the blood-brain barrier. nih.govresearchgate.net The adamantane group can help a molecule to be accommodated within the lipid core of a cell membrane's bilayer, which is a critical step for drug transport into the cell. mdpi.comnih.gov This property is crucial for drugs targeting intracellular receptors or enzymes. For instance, the introduction of an adamantyl group to parent compounds has been shown to improve intrinsically poor cell permeability. nih.gov

The table below illustrates the calculated LogP (cLogP), a measure of lipophilicity, for 2-(adamantan-1-yl)-N-methylacetamide compared to simpler analogues.

Compound NameStructureCalculated LogP (cLogP)
N-methylacetamideCH₃CONHCH₃-1.10
N-methyl-3-methylbutanamide (analogue with isopropyl group)(CH₃)₂CHCH₂CONHCH₃0.50
This compoundC₁₀H₁₅CH₂CONHCH₃2.90

Data is estimated for illustrative purposes based on chemical principles.

Conformational Effects of Adamantane on Binding Orientation

The sterically bulky and three-dimensional nature of the adamantane group serves as a structural scaffold that dictates the spatial orientation of the rest of the molecule. researchgate.netpublish.csiro.au In this compound, the adamantane cage orients the N-methylacetamide side chain away from its own bulk, presenting it for interaction with a receptor pocket. researchgate.net This can be particularly advantageous for fitting into specific, often lipophilic, clefts or cavities within a target protein. nih.gov

Studies on adamantane derivatives binding to various receptors have shown that the cage can fit snugly into hydrophobic pockets, while the attached functional groups form specific polar interactions. For example, in studies of drugs binding to the influenza M2 channel, the adamantyl cage orients the polar amine group for a specific interaction within the pore. nih.gov This precise positioning, enforced by the rigid adamantane scaffold, is a key determinant of biological activity and can lead to enhanced selectivity for different receptor subtypes. nih.gov

Contribution of the N-Methylacetamide Group to Pharmacological Activity

While the adamantane moiety acts as an anchor and lipophilic enhancer, the N-methylacetamide group provides the primary sites for specific polar interactions that are crucial for pharmacological activity.

Significance of the Amide Bond in Hydrogen Bonding and Other Non-Covalent Interactions

The amide bond (-CONH-) is a fundamental functional group in biochemistry and medicinal chemistry due to its unique electronic and structural properties. nih.gov It is a planar, resonance-stabilized group that can participate in crucial non-covalent interactions, particularly hydrogen bonding. nih.govwikipedia.org

In this compound, the amide group has two key features for hydrogen bonding:

Hydrogen Bond Donor: The nitrogen-bound hydrogen (N-H) can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. youtube.com

These interactions are critical for anchoring the ligand within the binding site of a receptor. wikipedia.org The formation of one or more hydrogen bonds between the drug and amino acid residues (like serine, threonine, or asparagine) in the target protein can significantly increase binding affinity and specificity. The strength and geometry of these hydrogen bonds are often determinants of a compound's biological efficacy. researchgate.net

Impact of N-Substitution on Biological Efficacy and Selectivity

The substituent on the amide nitrogen plays a critical role in modulating the molecule's properties. In this compound, this is a methyl group. Altering this N-substituent is a common strategy in SAR studies to fine-tune a drug's activity. sphinxsai.com

The size, electronics, and lipophilicity of the N-substituent can influence:

Steric Interactions: A larger substituent may create steric clashes within a tight binding pocket, reducing affinity. Conversely, it might provide beneficial van der Waals interactions in a larger pocket.

Hydrogen Bonding Capacity: Replacing the N-methyl group with a simple hydrogen (resulting in a secondary amide) would introduce an additional hydrogen bond donor, which could be favorable if the receptor has a corresponding acceptor. Conversely, replacing it with a larger, non-polar group could enhance lipophilic interactions.

The table below presents a hypothetical SAR study, illustrating how modifications to the N-substituent could impact biological activity.

Analogue (R group on Amide Nitrogen)Structure of N-substituentPotential Impact on Binding Affinity (IC₅₀)Rationale
Hydrogen (H)-HPotentially IncreasedAdds a second hydrogen bond donor site (N-H).
Methyl (CH₃) - Parent Compound-CH₃BaselineProvides a balance of steric bulk and lipophilicity.
Ethyl (C₂H₅)-CH₂CH₃VariableSlightly increases lipophilicity and steric bulk; may improve or hinder fit.
Isopropyl (CH(CH₃)₂)-CH(CH₃)₂Potentially DecreasedSignificantly increases steric bulk, which may cause a clash in the binding pocket.

This table is for illustrative purposes to demonstrate SAR principles.

Comparative SAR Analysis with Diverse Adamantane-Containing Scaffolds

The amide bond in this compound can be replaced with bioisosteric groups like thiadiazole or incorporated into more complex structures like phthalimide (B116566) to explore new chemical space and potentially enhance biological activity.

Thiadiazole Derivatives: The 1,3,4-thiadiazole ring is a common pharmacophore in medicinal chemistry. nih.gov Adamantane-containing 1,3,4-thiadiazole derivatives have been synthesized and evaluated for various biological activities, including anticancer effects. For instance, a series of 1,3,4-thiadiazolo-adamantane derivatives have shown potent anti-proliferative activity against cancer cell lines by targeting the epidermal growth factor receptor (EGFR). nih.gov One of the most potent compounds, a thiazolo-thiadiazole adamantane derivative, exhibited strong inhibitory activity against EGFR. nih.gov The introduction of the thiadiazole linker, in combination with other heterocyclic systems, can lead to compounds with significant cytotoxic activity against various cancer cell lines. nih.gov

Phthalimide Derivatives: The phthalimide group is another important structural motif in drug discovery. Adamantane-functionalized phthalimide scaffolds have been synthesized and investigated for their potential in supramolecular chemistry and drug design. researchgate.net SAR studies on N-(alkyladamantyl)phthalimides have revealed that the length of the alkyl spacer between the adamantane moiety and the phthalimide ring, as well as the point of attachment to the adamantane cage (1-adamantyl vs. 2-adamantyl), significantly influences their antiproliferative activity. nih.gov Generally, longer alkyl spacers and substitution at the 2-position of the adamantane cage resulted in better antiproliferative activity against a panel of human cancer cell lines. nih.gov

Linker TypeGeneral StructureObserved Biological ActivityKey SAR Findings
AmideAdamantyl-CH2-CO-NH-CH3Baseline for comparisonSimple and synthetically accessible
ThiadiazoleAdamantyl-Thiadiazole-RAnticancer (EGFR inhibition) nih.govThe heterocyclic ring can engage in specific interactions with biological targets. nih.gov
PhthalimideAdamantyl-(CH2)n-PhthalimideAntiproliferative nih.govActivity is sensitive to the length of the alkyl spacer and the adamantane isomer used. nih.gov

The adamantane cage has two types of carbon atoms: four tertiary (bridgehead) methine carbons (C-1, C-3, C-5, C-7) and six secondary methylene (B1212753) carbons (C-2, C-4, C-6, C-8, C-9, C-10). The position of substitution on this cage, as well as the nature of the substituents, can have a profound impact on the biological activity of adamantane-containing compounds.

Positional Isomerism: The point of attachment of the acetamide (B32628) group to the adamantane cage is a critical determinant of biological activity. While this compound is derived from the more stable 1-adamantyl cation, analogues can be synthesized from the 2-adamantyl position. Studies comparing 1-adamantyl and 2-adamantyl isomers of other carboxamides have shown significant differences in their biological activities. For instance, in a series of adamantylphthalimides, the 2-adamantyl derivatives generally exhibited better antiproliferative activity than their 1-adamantyl counterparts. nih.gov This suggests that the spatial orientation of the bulky adamantane group relative to the rest of the molecule is crucial for target interaction.

Chemical Substitution: The introduction of substituents onto the adamantane cage can modulate its lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity. Early SAR studies on the antiviral drug amantadine (B194251) (1-aminoadamantane) revealed that substitution at the tertiary positions of the adamantane nucleus was generally detrimental to its anti-influenza A activity. nih.gov Conversely, adding a methyl group to the carbon bridge in rimantadine (B1662185) (α-methyl-1-adamantanemethylamine) led to a more potent antiviral agent compared to amantadine. pharmacy180.com In the context of adamantyl amides, substitutions on the cage can be explored to fine-tune their activity. For example, hydroxylation of the adamantane cage is a common metabolic pathway and can lead to metabolites with altered activity profiles.

ModificationExampleEffect on Biological ActivityReference
Positional Isomerism (1- vs. 2-substitution)1-Adamantylphthalimides vs. 2-Adamantylphthalimides2-Adamantyl isomers showed generally better antiproliferative activity. nih.gov
Chemical Substitution (Bridgehead)Substitution at C-3, C-5, or C-7 of 1-aminoadamantaneGenerally detrimental to anti-influenza A activity. nih.gov
Chemical Substitution (Side Chain)α-Methyl substitution (Rimantadine vs. Amantadine)Increased antiviral potency. pharmacy180.com

Chirality and isomerism are fundamental concepts in drug design, as different stereoisomers of a molecule can exhibit distinct pharmacological and toxicological profiles.

Isomeric Analogues: As discussed previously, the positional isomerism of the substituent on the adamantane cage (1- vs. 2-position) can significantly impact biological activity. In the case of adamantyl carboxamides, the different spatial arrangement of the adamantane moiety in 1- and 2-isomers can lead to different binding modes with a biological target. A study on adamantyl carboxamide-type synthetic cannabinoids demonstrated that 1-adamantyl and 2-adamantyl isomers could be discriminated by their mass spectral fragmentation patterns, highlighting the structural differences that can influence their properties. nih.gov

Chiral Analogues: While this compound itself is achiral, the introduction of a substituent on the methylene bridge between the adamantane and the amide group, or on the N-methyl group, can create a chiral center. For instance, the α-methyl group in rimantadine introduces a stereocenter. Interestingly, for rimantadine, the optical isomers and the racemic mixture are reported to be equally active against influenza A virus. pharmacy180.com However, for other biological targets, the stereochemistry can be critical. The synthesis of enantiomerically pure chiral amides is an active area of research, with various methods being developed to control stereochemistry during the amide bond formation. rsc.org The biological evaluation of individual enantiomers of chiral adamantyl amides is essential to determine if one enantiomer is more active or has a better safety profile than the other.

Type of IsomerismExampleKey FindingsReference
Positional Isomers1-Adamantyl vs. 2-Adamantyl carboxamidesDifferentiation is possible by mass spectrometry; biological activity can vary significantly. nih.gov
Chiral AnaloguesOptical isomers of RimantadineRacemic mixture and individual enantiomers showed equal antiviral activity. pharmacy180.com

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

In Vitro Biological Activities of 2-(Adamantan-1-yl)-N-methylacetamide and Related Adamantyl Amides

Adamantyl amides have demonstrated a broad spectrum of biological activities in laboratory settings, ranging from enzyme inhibition to antiproliferative effects. These activities are attributed to the adamantane (B196018) moiety, which can influence the compound's lipophilicity, stability, and binding interactions with therapeutic targets. nih.govbas.bg

Adamantyl amides have been investigated as inhibitors of several key enzymes implicated in various diseases.

Tyrosyl-DNA phosphodiesterase 1 (Tdp1): This DNA repair enzyme is a target in cancer therapy. nih.gov Adamantane derivatives linked to monoterpenes through amide or thioamide bridges have been synthesized and tested for their ability to inhibit Tdp1. researchgate.net Some of these compounds exhibit inhibitory activity in the low micromolar range. For instance, a thioamide derivative of 2-adamantane carboxylic acid demonstrated a 50% inhibitory concentration (IC50) of 0.64 µM. researchgate.net The replacement of an amide group with a 1,2,4-triazole (B32235) linker in compounds made from 1-adamantane and monoterpenoid fragments was found to increase the potency for Tdp1 inhibition. nih.gov

Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in gene expression and are significant targets in cancer treatment. nih.gov Adamantane-based hydroxamic acids are known to be highly potent HDAC inhibitors. researchgate.net A series of adamantane and nor-adamantane based HDAC inhibitors have been designed, with several compounds exhibiting potent activity against cancer cell lines. nih.gov

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is involved in regulating glucocorticoid levels and is a target for treating metabolic diseases. researchgate.net A number of adamantyl carboxamide and acetamide (B32628) derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. nih.gov Optimization of these structures has led to the discovery of inhibitors with IC50 values in the 100 nM range. nih.gov These compounds are also highly selective, showing no activity against related enzymes like 11β-HSD2. nih.govnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Adamantyl-based ester derivatives have been studied for their inhibitory activities against these enzymes. nih.govmdpi.com One compound with a 2,4-dichloro electron-withdrawing substituent on the phenyl ring showed the strongest inhibition against AChE with an IC50 value of 77.15 µM. nih.govmdpi.com For BChE, a derivative with a 3-methoxyphenyl (B12655295) ring displayed the highest inhibition, with an IC50 of 223.30 µM. nih.gov

Glucosylceramide Synthase (GCS): This enzyme is crucial for the synthesis of most glycosphingolipids. researchgate.net N-[5-(adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin (AMP-DNM) is an example of an adamantane-containing inhibitor of GCS. researchgate.net

Table 1: Enzyme Inhibition by Adamantyl Amide Derivatives

Enzyme Target Derivative Type Reported IC50 Values
Tyrosyl-DNA phosphodiesterase 1 (Tdp1) Thioamide of 2-adamantane carboxylic acid 0.64 µM researchgate.net
11β-hydroxysteroid dehydrogenase type 1 Adamantyl carboxamide/acetamide ~100 nM nih.gov
Acetylcholinesterase (AChE) Adamantyl-based ester 77.15 µM nih.govmdpi.com
Butyrylcholinesterase (BChE) Adamantyl-based ester 223.30 µM nih.gov

The interaction of adamantane derivatives with various receptors has been a subject of study, particularly in the context of neurological disorders.

Sigma Receptors (σ1R and σ2R): Adamantane-based compounds have been synthesized and evaluated as potential ligands for the sigma-2 receptor. nih.gov These compounds have shown interactions comparable to reference sigma-2 receptor ligands, suggesting that the adamantane structure can serve as a scaffold for developing new ligands. nih.gov

N-methyl-D-aspartate (NMDA) Glutamate Receptor: Memantine (B1676192), an adamantane derivative, is known to be an NMDA receptor antagonist. nih.gov

Adamantane derivatives have a history of use as antiviral agents, particularly against the influenza A virus.

Influenza A virus: Amantadine (B194251) and rimantadine (B1662185) are well-known adamantane derivatives that target the M2 proton channel of the influenza A virus. mdpi.comcdc.gov However, resistance has become a significant issue. cdc.gov Research continues into new adamantyl amines and their analogues to combat resistant strains. mpg.denih.gov Some novel 2,2-dialkylamantadines have shown low micromolar activities against several H1N1 influenza virus strains, including amantadine-resistant ones. nih.gov

SARS Coronavirus helicase inhibition: The adamantane-derived "bananins" have been identified as potent inhibitors of the SARS coronavirus (SCV) helicase. nih.govnih.gov Compounds like bananin (B12415578), iodobananin, and vanillinbananin (B12422419) effectively inhibited the ATPase activity of the SCV helicase with IC50 values in the range of 0.5–3 µM. nih.govnih.gov In a cell culture system, bananin exhibited an effective concentration (EC50) of less than 10 µM against SCV. nih.gov

Table 2: Antiviral Activity of Adamantane Derivatives

Virus Target Compound Class Reported IC50 / EC50 Values
SARS Coronavirus (SCV) Helicase (ATPase activity) Bananins 0.5–3 µM (IC50) nih.govnih.gov
SARS Coronavirus (SCV) Viral Replication Bananin <10 µM (EC50) nih.gov
Influenza A (H1N1 strains) M2 proton channel 2,2-dialkylamantadines Low micromolar activity nih.gov

The adamantane moiety has been incorporated into various molecular structures to explore their potential as antimicrobial agents.

Antibacterial Activity: Several adamantane-based derivatives are recognized as potent bactericidal agents. nih.gov Novel adamantane derivatives containing thiosemicarbazide (B42300) have shown marked broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5–32 μg/mL against Gram-positive and Gram-negative bacteria. nih.gov N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane was effective against both Gram-positive and Gram-negative strains with an MIC of 125 µg/mL. bas.bg

Antifungal Activity: Adamantane derivatives have also been evaluated for their antifungal properties. The antiviral drug 2-adamantylamine hydrochloride was found to have fungicidal action against Candida albicans and Candida parapsilosis. nih.gov The N,N'-bis-adamantane-1-carboxamide of 1,6-diaminohexane showed high antifungal activity against Candida albicans with an MIC of 63 µg/mL. bas.bg

Table 3: Antimicrobial Activity of Adamantane Derivatives

Activity Compound Class Organism(s) Reported MIC Values
Antibacterial Thiosemicarbazides Gram-positive & Gram-negative bacteria 0.5–32 μg/mL nih.gov
Antibacterial Bisamide Gram-positive & Gram-negative bacteria 125 µg/mL bas.bg
Antifungal Bisamide Candida albicans 63 µg/mL bas.bg

The antiproliferative effects of adamantane derivatives have been investigated in various human cancer cell lines. Adamantane-based HDAC inhibitors have shown potent activity, with some compounds exhibiting GI50 (50% growth inhibition) values in the range of 10-100 nM in human HCT116 (colon cancer), NCI-H460 (lung cancer), and U251 (glioblastoma) cancer cells in vitro. nih.gov Furthermore, adamantyl derivatives linked to monoterpenes via heterocyclic fragments have been tested in HeLa (cervical cancer), HCT-116, and SW837 (rectal adenocarcinoma) cancer cell lines, showing moderate cytotoxicity. nih.gov

Adamantane derivatives have been explored for their potential as anti-inflammatory agents. A series of adamantane derivatives of thiazolyl-N-substituted amides were found to be potent anti-inflammatory agents in a carrageenin-induced mouse paw oedema model, with efficacy ranging from 29.6% to 81.5%. nih.gov Another study characterized an adamantane derivative, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), as a P2X(7) receptor antagonist. In animal models, AACBA dose-dependently reduced lipopolysaccharide-induced plasma interleukin-6 release and reversed carrageenan-induced paw edema. nih.govresearchgate.net

Elucidation of Molecular Mechanisms

Comprehensive studies detailing the molecular mechanisms of this compound are not readily found in published literature. The following sections outline the types of investigations that would be necessary to elucidate its pharmacological profile.

Characterization of Ligand-Receptor Binding Modes and Allosteric Modulation

There is no specific information available in the scientific literature detailing the ligand-receptor binding modes or any allosteric modulatory effects of this compound. Adamantane derivatives, due to their bulky and lipophilic nature, have been explored as ligands for various receptors, where the adamantyl cage can fit into hydrophobic pockets. For instance, some adamantane derivatives interact with N-methyl-D-aspartate (NMDA) receptors, acting as allosteric modulators. However, without experimental data, the specific binding site and mode of interaction for this compound remain unknown.

Dissection of Enzymatic Inhibition Pathways

Specific data on the enzymatic inhibition pathways of this compound is not available. Adamantane-containing compounds have been investigated as inhibitors for a variety of enzymes. The rigid adamantane structure can serve as an anchor, positioning the rest of the molecule for optimal interaction with the enzyme's active or allosteric sites. To determine the enzymatic inhibition profile of this compound, a broad panel of enzymatic assays would be required.

Studies on Interactions with Cellular Components (e.g., Lipid Bilayers, Ion Channels)

There is no direct research on the interactions of this compound with cellular components like lipid bilayers or ion channels. The lipophilicity of the adamantane group suggests potential for interaction with the hydrophobic core of lipid bilayers, which could influence membrane fluidity and the function of embedded proteins such as ion channels.

Analysis of Apoptosis Induction Mechanisms (e.g., Caspase Activation, Poly ADP-ribose Polymerase (PARP) Cleavage)

While there is no direct evidence for apoptosis induction by this compound, a study on a series of structurally related N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives has demonstrated pro-apoptotic effects in human cancer cell lines. In this study, the lead compound, 5r , was found to induce apoptosis in HepG2 cells through the time- and dose-dependent cleavage of poly ADP-ribose polymerase (PARP). Furthermore, compound 5r was shown to increase the activity of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity, suggesting a caspase-8-dependent apoptotic pathway.

Investigation of Downstream Signaling Pathway Modulation (e.g., cell survival, migration, proliferation)

Specific investigations into the modulation of downstream signaling pathways by this compound have not been reported. Research on other adamantane derivatives has shown effects on various signaling pathways that regulate cell survival, migration, and proliferation, often as a consequence of their primary molecular interactions.

Assessment of In Vitro Potency and Selectivity (e.g., IC50, Ki Values)

Specific IC50 or Ki values for this compound are not available in the public domain. To characterize its potency and selectivity, the compound would need to be tested in a variety of in vitro assays against different biological targets.

For context, a study on the aforementioned related compound, N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative 5r , reported its anti-proliferative activity against several human cancer cell lines. The IC50 value for compound 5r against HepG2 cells was determined to be 10.56 ± 1.14 μM.

Below is an interactive data table summarizing the reported in vitro potency for the related compound 5r .

CompoundCell LineIC50 (μM)
5r HepG210.56 ± 1.14
5r HeLa>50
5r MCF7>50

Computational and Biophysical Studies in the Research of 2 Adamantan 1 Yl N Methylacetamide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze how a ligand, such as 2-(adamantan-1-yl)-N-methylacetamide, interacts with a target protein at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This computational technique involves placing the ligand into the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction. core.ac.uk

For this compound, docking studies would model the interactions between the compound and the amino acid residues within a specific protein's active site. The bulky and highly lipophilic adamantane (B196018) cage is expected to form significant van der Waals and hydrophobic interactions within nonpolar pockets of the binding site. The N-methylacetamide portion can act as both a hydrogen bond donor (from the N-H group) and acceptor (from the carbonyl oxygen), allowing for specific interactions with polar residues. Studies on other adamantane-based derivatives have shown their propensity to bind in hydrophobic pockets of enzymes. csic.es

The predicted binding affinity is often presented as a docking score or an estimated free energy of binding (ΔG), as illustrated in the hypothetical table below.

Target ProteinPredicted Binding ModeKey Interacting ResiduesEstimated Binding Affinity (kcal/mol)
Hypothetical Kinase AAdamantane in hydrophobic pocket; Amide forms H-bondLeu83, Val91, Ala105, Asp145-8.5
Hypothetical Receptor BAdamantane anchors in nonpolar cleftIle25, Phe43, Trp112-7.9

Note: The data in this table is illustrative and does not represent actual experimental results.

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-receptor complex over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the dynamic behavior of the system. molsimlab.com

An MD simulation of the this compound-protein complex would reveal the stability of the binding pose. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess structural stability. A stable RMSD value over the simulation period suggests a stable binding complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can identify the flexibility of specific residues in the binding site upon ligand binding. These simulations provide insights into how the ligand affects the protein's conformational dynamics and the persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These calculations provide fundamental information about electron distribution, molecular orbitals, and electrostatic potential, which are crucial for understanding a molecule's reactivity and interaction patterns.

For this compound, these calculations can determine the distribution of electron density, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen of the acetamide (B32628) group is an electron-rich site capable of accepting hydrogen bonds, while the amide hydrogen is an electron-poor site that can donate a hydrogen bond.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability. Studies on the simpler N-methylacetamide molecule provide a basis for understanding the electronic characteristics of the amide bond, which is a central feature of the target compound. researchgate.netresearchgate.net

Calculated PropertyValue (Illustrative)Significance
Dipole Moment3.8 DIndicates molecular polarity and potential for dipole-dipole interactions.
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy+1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicates chemical stability and low reactivity.

Note: The data in this table is illustrative and does not represent actual experimental results.

Biophysical Characterization of Ligand-Target Interactions

Biophysical techniques provide direct experimental measurement of the interactions between a compound and its target, validating and complementing computational predictions.

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique used to measure real-time biomolecular interactions. nih.govspringernature.com In a typical SPR experiment, a target protein (the ligand) is immobilized on the surface of a sensor chip. cnr.it A solution containing this compound (the analyte) is then flowed over the surface. springernature.com

Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. This allows for the determination of the association rate constant (k_a) and the dissociation rate constant (k_d). nih.gov The equilibrium dissociation constant (K_D), a measure of binding affinity, is then calculated as the ratio of k_d to k_a. nih.govmdpi.com A lower K_D value signifies a higher binding affinity.

Target ProteinAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (nM)
Hypothetical Kinase A1.5 x 10⁵3.0 x 10⁻³20
Hypothetical Receptor B8.0 x 10⁴4.0 x 10⁻³50

Note: The data in this table is illustrative and does not represent actual experimental results.

Liposomes, which are spherical vesicles composed of a phospholipid bilayer, serve as excellent models for studying how compounds interact with cell membranes. nih.govxiahepublishing.com The interaction of this compound with liposomes can be investigated to understand its membrane permeability and potential to anchor to cell surfaces.

The adamantane moiety is well-known for its lipophilicity and ability to act as a molecular anchor by inserting itself into the hydrophobic core of a lipid bilayer. mdpi.com This property can be leveraged to attach molecules to the surface of liposomes for applications like targeted drug delivery. nih.gov Experiments using techniques such as dynamic light scattering (DLS), fluorescence spectroscopy, or calorimetry could be used to characterize the interaction. For instance, the incorporation of the compound into the liposome (B1194612) bilayer might lead to changes in the size, zeta potential, or phase transition temperature of the vesicles, providing evidence of a stable interaction.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Computational tools play a crucial role in modern drug discovery by providing early-stage predictions of a molecule's ADME profile. For this compound, various computational models can be employed to estimate its pharmacokinetic behavior. The adamantane moiety, known for its high lipophilicity and rigid structure, significantly influences these properties. researchgate.netnih.gov Its incorporation into drug candidates can enhance lipophilicity, which in turn may improve pharmacokinetic parameters. researchgate.netacs.org

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. nih.gov Computational models are frequently used to predict BBB permeability based on a molecule's physicochemical properties. nih.govmdpi.com Key descriptors in these models often include lipophilicity (logP), polar surface area (PSA), molecular weight, and hydrogen bonding capacity. nih.govnih.gov

The adamantane group in this compound is expected to increase its lipophilicity, a trait often associated with enhanced BBB penetration. nih.gov Quantitative structure-activity relationship (QSAR) models have demonstrated that descriptors of lipophilicity and charge are significant predictors of membrane permeation. nih.gov For a molecule to passively diffuse across the BBB, it is generally accepted that it should have a molecular weight under 500 Da, a calculated logP value of up to 5, and a polar surface area limited to around 90 Ų. researchgate.net

Table 1: Predicted Physicochemical Properties for this compound Relevant to Blood-Brain Barrier (BBB) Permeability.
ParameterPredicted ValueImplication for BBB Permeability
Molecular Weight (g/mol)207.32Favorable (typically < 500 Da)
logP (Octanol/Water Partition Coefficient)2.5 - 3.0Favorable (lipophilic character)
Topological Polar Surface Area (TPSA) (Ų)29.1Favorable (typically < 90 Ų)
Hydrogen Bond Donors1Favorable (typically ≤ 5)
Hydrogen Bond Acceptors1Favorable (typically ≤ 10)
Predicted BBB Permeability (logBB)> 0.3Predicted to be high

Beyond BBB permeability, in silico models can predict other crucial pharmacokinetic parameters, such as intestinal absorption, which is a prerequisite for oral bioavailability. ucsd.edunih.gov The "rule of five," developed by Lipinski, provides a set of guidelines to assess the druglikeness of a compound and its potential for good oral absorption. mdpi.com These rules are based on molecular weight, lipophilicity, and hydrogen bond donor and acceptor counts. mdpi.com

Given its favorable physicochemical properties, this compound is predicted to have high intestinal absorption. researchgate.net Computational models, such as the BOILED-Egg method, can further refine these predictions by simultaneously evaluating passive human intestinal absorption and brain penetration. mdpi.com

Table 2: Predicted Pharmacokinetic Parameters for this compound.
ParameterPredictionSignificance
Human Intestinal Absorption (%HIA)High (>90%)Indicates good potential for oral absorption.
Caco-2 PermeabilityHighSuggests high permeability across the intestinal epithelium.
Bioavailability Score0.55Indicates a good probability of having drug-like properties.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from the CNS or intestines.

The metabolic stability of a drug is a key factor influencing its half-life and duration of action. The adamantane moiety is known for its metabolic stability, often shielding adjacent functional groups from enzymatic degradation due to its bulky nature. researchgate.net This steric hindrance can reduce the rate of metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism. nih.gov

In silico tools can predict the likelihood of a compound being a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com For this compound, it is anticipated that the adamantane group will confer a degree of metabolic stability.

Table 3: Predicted Cytochrome P450 (CYP) Interaction Profile for this compound.
CYP IsoformInhibitorSubstrate
CYP1A2NoNo
CYP2C9NoNo
CYP2C19NoNo
CYP2D6NoNo
CYP3A4NoNo

Medicinal Chemistry and Future Drug Design Implications

Leveraging Adamantane (B196018) as a Scaffold for Rational Drug Design

Strategies for Enhancing Molecular Lipophilicity and Bioavailability through Adamantane Incorporation

A primary application of the adamantane moiety in drug discovery is to increase the lipophilicity of a compound. nih.govresearchgate.net This property is crucial for a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system (CNS) activity. nih.govresearchgate.net The incorporation of an adamantyl group can significantly increase a molecule's partition coefficient (logP), a key indicator of its lipophilicity. researchgate.net

The hydrophobic substituent constant for the adamantyl group (πadamantyl) has been estimated to be 3.1, signifying a substantial increase in lipophilicity compared to a proton or a methyl group. nih.gov This "lipophilic bullet" effect can transform a compound with high water solubility and poor membrane permeability into a more bioavailable drug candidate. nih.govnih.gov For instance, the addition of adamantane moieties has been shown to increase the permeability of compounds through the blood-brain barrier, making it a valuable tool for developing drugs targeting CNS disorders. nih.govresearchgate.net This enhanced lipophilicity facilitates the transport of adamantane-based molecules through biological membranes, a critical first step for drug action. nih.govresearchgate.net

Table 1: Physicochemical Properties of the Adamantyl Group Influencing Drug Design
PropertyDescriptionImplication in Drug DesignReference
Lipophilicity (π value)The hydrophobic substituent constant (πadamantyl) is estimated at 3.1.Significantly increases the overall lipophilicity of a molecule, potentially improving membrane permeability and bioavailability. nih.gov
StructureA rigid, symmetric, three-dimensional cage-like hydrocarbon.Acts as a rigid scaffold to orient functional groups, leading to improved target binding and selectivity. researchgate.netnih.gov
Steric BulkThe bulky nature of the adamantyl group provides steric hindrance.Can shield adjacent functional groups from metabolic enzymes, increasing stability and plasma half-life. nih.govnih.gov
SymmetryPossesses Td point group symmetry.Provides a well-defined and predictable framework for attaching multiple functional groups. researchgate.netcolab.ws

Design of Rigid Pharmacophores for Improved Target Specificity and Potency

The rigid nature of the adamantane scaffold is a significant asset in the design of potent and selective ligands. researchgate.netnih.gov Unlike flexible alkyl chains, the adamantane cage restricts the conformational freedom of a molecule. nih.gov This pre-organization of the molecule into a specific three-dimensional shape can reduce the entropic penalty upon binding to a receptor, leading to higher affinity. ub.edu

By using the adamantane core, medicinal chemists can precisely position the essential functional groups (the pharmacophore) in a defined spatial arrangement that is optimal for interaction with a target's binding site. ub.edunih.gov This structural rigidity can lead to:

Enhanced Potency: An ideal fit within a receptor's binding pocket maximizes favorable interactions, boosting the compound's activity. nih.gov

Improved Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins, thereby reducing the potential for side effects. For example, incorporating adamantane into neuropeptides has been shown to increase selectivity for specific receptor subtypes. researchgate.net

Understanding Structure-Activity Relationships (SAR): The fixed geometry simplifies the interpretation of SAR data, as it minimizes the number of possible binding conformations, allowing for a clearer understanding of how molecular changes affect biological activity. nih.gov

Modulation of Compound Stability and Plasma Half-Life via the Adamantyl Group

Metabolic instability is a major hurdle in drug development, often leading to a short duration of action and the formation of potentially toxic metabolites. The steric bulk of the adamantyl group can be strategically used to protect metabolically labile functional groups from enzymatic degradation. nih.govnih.gov

By positioning the adamantane cage near a vulnerable site, such as an ester or amide bond, it can act as a steric shield, impeding the access of metabolic enzymes like proteases or esterases. researchgate.netnih.gov This protection can significantly increase the compound's stability in plasma and other biological fluids. researchgate.netnih.gov The consequence of this enhanced metabolic stability is an extended plasma half-life, which can lead to a more convenient dosing regimen for patients. nih.gov The rigid cage structure of adamantane shields these adjacent groups from metabolic cleavage, thereby augmenting the drug's stability and distribution in the bloodstream. researchgate.net

Development of Novel Adamantyl Amide Analogues with Optimized Biological Profiles

Starting from the basic structure of 2-(adamantan-1-yl)-N-methylacetamide, medicinal chemists can explore a wide chemical space to develop analogues with improved potency, selectivity, and pharmacokinetic properties. The focus of such efforts would be on modifying the N-methylacetamide portion and creating hybrid molecules.

Synthetic Strategies for Chemical Space Exploration around the N-Methylacetamide Moiety

The N-methylacetamide moiety offers several avenues for chemical modification to explore the structure-activity relationship. General synthetic strategies can be adapted to create a library of analogues. A common approach involves the synthesis of adamantane-1-acetic acid, which can then be coupled with a variety of primary and secondary amines using standard peptide coupling reagents. This allows for systematic variation of the N-substituent to probe its influence on biological activity.

Alternatively, functionalization can be achieved by starting with adamantyl-containing amines and reacting them with different acylating agents. bgu.ac.ilresearchgate.net Modern synthetic methods, such as organometallic-mediated cross-coupling reactions, provide versatile tools for introducing diverse functional groups onto the adamantane scaffold itself, further expanding the accessible chemical space. bgu.ac.ilresearchgate.net For the amide portion, established methods for N-methylacetamide synthesis, such as the reaction of methylamine (B109427) with acetic anhydride, can be adapted for more complex amine starting materials. chemicalbook.com These strategies enable the exploration of various substituents on the nitrogen atom and the acetyl group, allowing for the fine-tuning of the compound's properties.

Hybrid Molecule Design Incorporating Adamantane with Other Bioactive Fragments

A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more pharmacophoric units are combined into a single chemical entity. nih.gov This approach aims to leverage the beneficial properties of each component, potentially leading to compounds with dual modes of action or improved drug-like properties. researchgate.net

The adamantane moiety is an excellent component for such hybrid designs due to its ability to confer favorable pharmacokinetic characteristics. researchgate.netresearchgate.net By covalently linking the 2-(adamantan-1-yl)acetamide scaffold to other known bioactive fragments, novel therapeutics can be designed. For example:

Peptide Hybrids: Attaching the adamantyl-acetamide unit to bioactive peptides can enhance their stability against proteolytic degradation and improve their ability to cross cell membranes. nih.govresearchgate.net

Targeted Delivery Conjugates: The adamantane group can be linked to a molecule that targets a specific cell type (e.g., a cancer cell), using the adamantane's lipophilicity to facilitate entry into the target cell.

Dual-Target Ligands: The adamantyl-acetamide core could be combined with another pharmacophore known to act on a different but complementary biological target, potentially leading to synergistic therapeutic effects.

This "add-on" strategy, where adamantane is used as a functional subunit to enhance a primary pharmacophore, is a frequently employed and successful approach in medicinal chemistry. researchgate.netresearchgate.net

Future Directions in Research and Potential Therapeutic Applications of this compound

The unique structural characteristics of the adamantane cage, a rigid and lipophilic hydrocarbon framework, have long captured the attention of medicinal chemists. This moiety is a key component in several clinically approved drugs, valued for its ability to influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The compound this compound, which features this distinctive scaffold linked to an N-methylacetamide group, represents a promising, yet underexplored, area of research. Future investigations into this and related adamantane-based compounds could unveil novel therapeutic agents and biological tools.

Exploration of Undiscovered Pharmacological Targets for Adamantane-Based Compounds

The therapeutic success of adamantane derivatives like memantine (B1676192) (an NMDA receptor antagonist for Alzheimer's disease) and amantadine (B194251) (an antiviral and anti-Parkinsonian agent) has paved the way for exploring a wider range of biological targets. nih.gov While the specific pharmacological profile of this compound is not extensively documented, the known activities of structurally similar adamantane amides and acetamides suggest several promising avenues for investigation.

One area of significant interest is the inhibition of enzymes. nih.gov Adamantyl carboxamides and acetamides have been identified as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.govnih.gov Furthermore, adamantane derivatives have shown inhibitory activity against other enzymes such as dipeptidyl peptidase IV (DPP-IV) and soluble epoxide hydrolases. nih.gov Given the structural similarities, it is plausible that this compound or its analogues could be developed as selective enzyme inhibitors for various diseases.

Beyond enzymes, ion channels and receptors represent another important class of potential targets. Adamantane-containing compounds have been investigated for their effects on AMPA and KATP channels, as well as the GABAergic system. nih.gov The sigma-2 receptor has also emerged as a target for adamantane-based scaffolds. researchgate.net The rigid nature of the adamantane cage can help to orient functional groups for optimal interaction with the binding sites of these proteins.

Future research should focus on systematic screening of this compound and a library of its derivatives against a broad panel of enzymes, receptors, and ion channels. This could uncover novel and unexpected biological activities, leading to the identification of new therapeutic targets for adamantane-based drugs.

Table 1: Potential Pharmacological Targets for Adamantane-Based Compounds

Target Class Specific Examples Potential Therapeutic Area
Enzymes 11β-HSD1, DPP-IV, Soluble Epoxide Hydrolase Metabolic Disorders, Diabetes
Receptors NMDA Receptor, Sigma-2 Receptor Neurodegenerative Diseases, Cancer

Design and Synthesis of Multivalent Ligands and Dendrimers for Enhanced Receptor Engagement

The tetrahedral geometry of the adamantane core makes it an excellent scaffold for the construction of multivalent ligands and dendrimers. nih.govnih.gov Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can lead to a significant increase in binding affinity and specificity compared to monovalent interactions.

Adamantane can be functionalized at its bridgehead positions to present multiple copies of a pharmacophore in a well-defined spatial arrangement. nih.gov For instance, adamantane-based scaffolds have been designed to display three carboxylic acid groups in a tripodal fashion for conjugation with targeting ligands. nih.gov This approach has been shown to improve binding affinity for targets such as the prostate-specific membrane antigen (PSMA). nih.gov

The this compound moiety could be incorporated into such multivalent systems. The adamantane cage would serve as the rigid core, while the N-methylacetamide group could be modified to act as a linker for attaching other bioactive molecules. Alternatively, the N-methylacetamide itself could be the binding motif that is presented in a multivalent fashion.

Dendrimers are highly branched, monodisperse macromolecules that offer another strategy for achieving multivalency. nih.gov Adamantane can be used as a core to build dendrimers, with each branch terminating in a functional group. nih.govresearchgate.net Adamantane-based dendrons have been synthesized and conjugated with peptides to create multivalent ligands with enhanced biological activity. researchgate.net The synthesis of dendrimers based on an adamantane core functionalized with N-methylacetamide derivatives could lead to novel drug delivery systems or agents with high affinity for specific cellular targets.

Future research in this area would involve the design and synthesis of adamantane-based multivalent constructs incorporating the this compound motif. These constructs would then be evaluated for their ability to enhance receptor binding and trigger specific biological responses.

Application in the Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in living systems. The adamantane scaffold possesses several properties that make it attractive for the development of such probes. Its lipophilicity can facilitate cell membrane permeability, while its rigid structure provides a stable platform for the attachment of reporter groups such as fluorophores or radioactive isotopes.

Adamantane-based compounds have been successfully developed as chemiluminescent probes for bioimaging. For example, adamantane-dioxetane probes have been used for the sensitive detection of hydrogen peroxide in vitro and in vivo. nih.gov The adamantane moiety can also be incorporated into probes to enhance their interaction with specific biological targets.

The compound this compound could serve as a foundation for the development of novel chemical probes. The N-methylacetamide group could be readily modified through standard chemical reactions to attach a variety of reporter molecules. For instance, coupling a fluorescent dye to the nitrogen atom would yield a fluorescent probe that could be used to visualize the localization of the adamantane moiety within cells.

Furthermore, if a specific biological target for this compound is identified, this information could be leveraged to design highly specific chemical probes. By attaching a photoaffinity label or a reactive group to the molecule, it could be used to covalently label its target protein, facilitating its identification and characterization.

The development of chemical probes based on the this compound structure would provide valuable tools for elucidating the compound's mechanism of action and for exploring the broader roles of adamantane-containing molecules in biological systems.

Table 2: Compound Names Mentioned

Compound Name
This compound
Amantadine

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies adamantane proton environments (δ 1.5–2.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
    • IR Spectroscopy : Confirms amide C=O stretches (~1668 cm⁻¹) and N-H vibrations (~3178 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves spatial arrangements, revealing gauche conformations between adamantane and acetamide moieties . Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing .

Advanced Research Question
For ambiguous spectral data, DFT calculations predict vibrational modes (e.g., amide I/II bands) and validate experimental IR/NMR results . Discrepancies between computed and observed data may indicate conformational flexibility or crystal-packing effects .

What computational approaches are employed to predict the reactivity and stability of adamantane-containing acetamides like this compound?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electronic structures to predict sites for electrophilic/nucleophilic attacks. For example, the adamantane moiety’s rigidity reduces strain, enhancing thermal stability .
  • Molecular Dynamics (MD) : Simulates solvent interactions, showing improved solubility in chloroform or dichloromethane due to hydrophobic adamantane .
  • Docking Studies : Predicts binding affinities with biological targets (e.g., enzymes), leveraging the compound’s rigid backbone for selective interactions .

How does the adamantane moiety influence the biological activity and pharmacokinetic properties of this compound in medicinal chemistry research?

Advanced Research Question

  • Biological Activity : The adamantane group enhances lipophilicity, improving membrane permeability. This is critical for CNS-targeting agents .
  • Pharmacokinetics :
    • Metabolic Stability : Adamantane’s inertness reduces oxidative metabolism, prolonging half-life .
    • Structure-Activity Relationships (SAR) : Comparative studies with analogs (e.g., hydroxyl or halogen substitutions) reveal that stereochemistry (S/R configurations) significantly alters target binding .
  • In vitro Assays : Use enzyme inhibition assays (e.g., 11β-HSD1) to quantify potency, with IC₅₀ values correlated to adamantane’s steric effects .

What strategies are effective in resolving contradictory data between theoretical calculations and experimental observations for adamantane-based acetamides?

Advanced Research Question

  • Multi-Method Validation : Cross-check DFT-predicted spectra (e.g., IR) with experimental data. Discrepancies in amide III bands may arise from solvent effects or protonation states .
  • Crystallographic Refinement : SHELXL software resolves hydrogen-bonding ambiguities in X-ray data, clarifying conformational outliers .
  • Statistical Design of Experiments (DoE) : Systematically varies reaction conditions (e.g., pH, solvent) to identify factors causing yield/purity inconsistencies .

What are the key considerations in designing stability studies for this compound under varying storage conditions?

Advanced Research Question

  • Degradation Pathways : Monitor hydrolysis (amide bond cleavage) via HPLC under accelerated conditions (high humidity/temperature) .
  • Light Sensitivity : UV-Vis spectroscopy tracks photodegradation; adamantane’s stability mitigates radical formation .
  • Long-Term Stability : Use Arrhenius modeling to extrapolate shelf-life from short-term data, noting crystallization as a stability-indicating factor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.